molecular formula C10H11ClOS B1613230 2-Chloro-5-(3-oxocyclohexyl)thiophene CAS No. 909421-72-3

2-Chloro-5-(3-oxocyclohexyl)thiophene

Cat. No.: B1613230
CAS No.: 909421-72-3
M. Wt: 214.71 g/mol
InChI Key: IXZLQWXGBNKJQR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-oxocyclohexyl)thiophene is an organic compound with the molecular formula C10H11ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique chemical structure, which combines a chloro-substituted thiophene ring with a cyclohexanone moiety. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene typically involves the reaction of 2-chlorothiophene with cyclohexanone under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone is reacted with 2-chlorothiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-oxocyclohexyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the carbonyl group in the cyclohexanone moiety can yield the corresponding alcohol.

    Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3-oxocyclohexyl)thiophene is utilized in several scientific research areas:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-oxocyclohexyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The chloro group and the carbonyl functionality play crucial roles in its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

2-Chloro-5-(3-oxocyclohexyl)thiophene can be compared with other thiophene derivatives, such as:

    2-Bromo-5-(3-oxocyclohexyl)thiophene: Similar structure but with a bromo substituent instead of a chloro group. The bromo derivative may exhibit different reactivity and biological activity.

    2-Chloro-5-(3-oxocyclopentyl)thiophene: Contains a cyclopentyl moiety instead of a cyclohexyl group. This structural difference can affect the compound’s physical properties and reactivity.

    2-Chloro-5-(3-hydroxycyclohexyl)thiophene:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZLQWXGBNKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641824
Record name 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-72-3
Record name 3-(5-Chloro-2-thienyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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